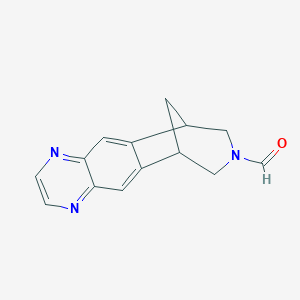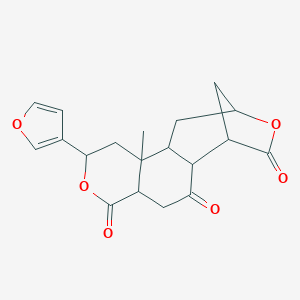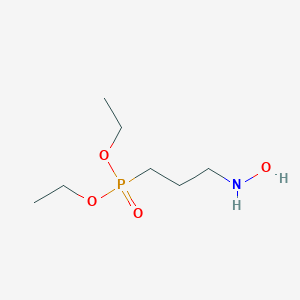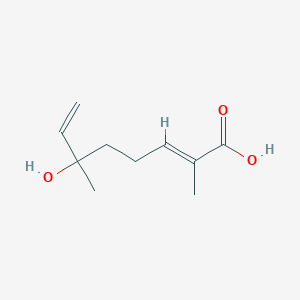
Ácido 6-hidroxi-2,6-dimetil-2,7-octadienóico
Descripción general
Descripción
Synthesis Analysis
The synthesis of 6-Hydroxy-2,6-dimethyl-2,7-octadienoic acid involves a simple, eco-friendly methodology using microwave energy, which has been found exceedingly mild and efficient (Singh, Sharma, & Singh, 2009). This approach signifies a move towards greener chemical synthesis processes.
Molecular Structure Analysis
While specific studies focusing solely on the detailed molecular structure analysis of 6-Hydroxy-2,6-dimethyl-2,7-octadienoic acid were not found, the synthesis and applications imply a complex structure conducive to further chemical modifications and reactions. The compound's structure allows for its participation in various organic synthesis reactions, contributing to the creation of novel organic compounds.
Chemical Reactions and Properties
The chemical reactivity of 6-Hydroxy-2,6-dimethyl-2,7-octadienoic acid is indicated by its involvement in synthesis processes where it can be converted into different derivatives, showcasing its versatile chemical properties. Although direct studies on its reactions and properties were not identified, its synthesis from cycloheptadiene indicates a reactive nature conducive to further chemical transformations (Shireman & Miller, 2001).
Aplicaciones Científicas De Investigación
Síntesis de derivados de cumarina
Ácido 6-hidroxi-2,6-dimetil-2,7-octadienóico: es un precursor en la síntesis de derivados de cumarina. Las cumarinas son valiosas por sus propiedades biológicas y farmacéuticas. Se han utilizado como medicinas herbales y se encuentran en la naturaleza como metabolitos secundarios en plantas verdes, hongos y bacterias. La síntesis de derivados de cumarina ha sido un área de investigación significativa debido a sus posibles propiedades anti-VIH, anticancerígenas, antimicrobianas y antiinflamatorias .
Aplicaciones fungicidas
Este compuesto se ha utilizado para sintetizar derivados con actividades fungicidas. Las investigaciones han demostrado que ciertos derivados presentan altas tasas de inhibición contra patógenos como Rhizoctonia solani y tienen valores EC50 efectivos contra Fusarium graminearum. El grupo sustituido aromático en estos compuestos contribuye significativamente a sus actividades fungicidas .
Investigación farmacéutica
En química farmacéutica, los compuestos amida derivados del This compound han mostrado potentes actividades antibacterianas y efectos antiproliferativos contra líneas celulares de cáncer humano, incluidas las células cancerosas resistentes a los fármacos. Estos hallazgos resaltan el potencial del compuesto en el desarrollo de nuevos fármacos antibacterianos y anticancerígenos .
Productos químicos agrícolas
Los derivados del compuesto se han sintetizado para su uso en productos químicos agrícolas. Algunos de estos derivados demuestran buenas actividades fungicidas o insecticidas, lo que indica la relevancia del compuesto en el desarrollo de nuevos agroquímicos .
Fungicidas botánicos
La investigación sobre derivados de 2,2-dimetilcromeno, que están relacionados con el This compound, ha proporcionado una base teórica para la aplicación de estos compuestos como fungicidas botánicos en la agricultura. Estos derivados están diseñados para ser agentes antifúngicos agrícolas potentes y de baja toxicidad .
Mecanismo De Acción
Target of Action
The primary targets of 6-Hydroxy-2,6-dimethyl-2,7-Octadienoic acid are currently unknown
Mode of Action
It is known that the compound can undergo common organic reactions, such as esterification and acylation .
Pharmacokinetics
The compound is soluble in Chloroform, Dichloromethane, Ethyl Acetate, DMSO, Acetone, etc., which suggests it may have good bioavailability .
Result of Action
The molecular and cellular effects of 6-Hydroxy-2,6-dimethyl-2,7-Octadienoic acid’s action are currently unknown . More research is needed to understand the compound’s effects at the molecular and cellular levels.
Action Environment
Environmental factors can influence the action, efficacy, and stability of 6-Hydroxy-2,6-dimethyl-2,7-Octadienoic acid. For instance, the compound’s solubility suggests that it may be more effective in certain solvents . Additionally, the compound should be stored at -20°C to maintain its stability .
Propiedades
IUPAC Name |
(2E)-6-hydroxy-2,6-dimethylocta-2,7-dienoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H16O3/c1-4-10(3,13)7-5-6-8(2)9(11)12/h4,6,13H,1,5,7H2,2-3H3,(H,11,12)/b8-6+ | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SSKWMOQUUQAJGV-SOFGYWHQSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=CCCC(C)(C=C)O)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C/C(=C\CCC(C)(C=C)O)/C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H16O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
184.23 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
28420-25-9 | |
| Record name | 2,7-Octadienoic acid, 6-hydroxy-2,6-dimethyl- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0028420259 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




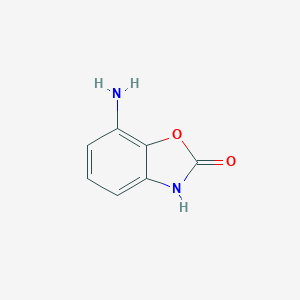


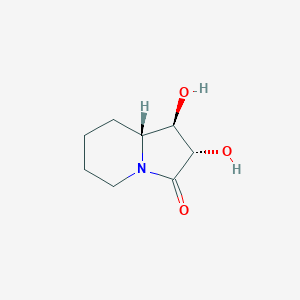
![Ethyl N-Benzyloxycarbonyl-3-[(2R)-piperidinyl)]-(2R,3S)-dihydroxrpropanoate](/img/structure/B23971.png)


![1H-pyrrolo[2,3-b]pyridine 7-oxide](/img/structure/B23979.png)

